molecular formula C14H24N6O B14467280 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- CAS No. 73972-59-5

6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)-

Cat. No.: B14467280
CAS No.: 73972-59-5
M. Wt: 292.38 g/mol
InChI Key: PSVWWXQEQKSRTA-UHFFFAOYSA-N
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Description

6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- is a chemical compound with the molecular formula C14H24N6O and a molecular weight of 292.38 g/mol . This compound is known for its unique structure, which includes a purinone core and a piperazine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- typically involves multiple steps. One common method includes the alkylation of a purinone derivative with a piperazine compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)-
  • 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-ethylpiperazinyl)ethyl)-
  • 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperidinyl)ethyl)-

Uniqueness

The uniqueness of 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the piperazine moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

73972-59-5

Molecular Formula

C14H24N6O

Molecular Weight

292.38 g/mol

IUPAC Name

3,7-dimethyl-1-[2-(4-methylpiperazin-1-yl)ethyl]-2H-purin-6-one

InChI

InChI=1S/C14H24N6O/c1-16-4-6-19(7-5-16)8-9-20-11-18(3)13-12(14(20)21)17(2)10-15-13/h10H,4-9,11H2,1-3H3

InChI Key

PSVWWXQEQKSRTA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCN2CN(C3=C(C2=O)N(C=N3)C)C

Origin of Product

United States

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